molecular formula C13H18N2O3S B4801783 2-[4-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETIC ACID

2-[4-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETIC ACID

Cat. No.: B4801783
M. Wt: 282.36 g/mol
InChI Key: JPOMICMSLZQIMQ-UHFFFAOYSA-N
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Description

2-[4-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETIC ACID is a complex organic compound with a unique structure that includes a methoxypropyl group, an aminocarbothioyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETIC ACID typically involves multiple steps. One common method starts with the preparation of 4-nitrophenylacetic acid, which is then reduced to 4-aminophenylacetic acid . The aminocarbothioyl group is introduced through a reaction with a suitable isothiocyanate derivative, followed by the addition of the methoxypropyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The aminocarbothioyl group can form covalent bonds with target proteins, leading to inhibition or activation of specific biological processes. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(3-methoxypropylcarbamothioylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-18-8-2-7-14-13(19)15-11-5-3-10(4-6-11)9-12(16)17/h3-6H,2,7-9H2,1H3,(H,16,17)(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOMICMSLZQIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETIC ACID

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